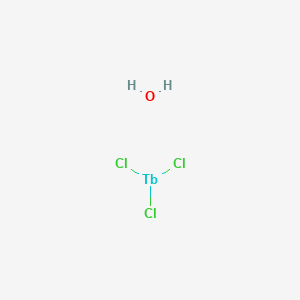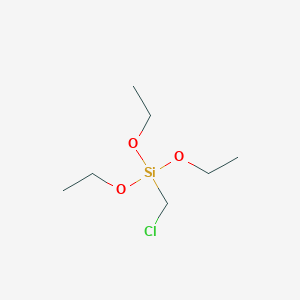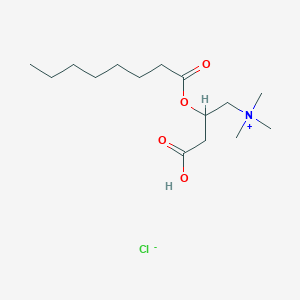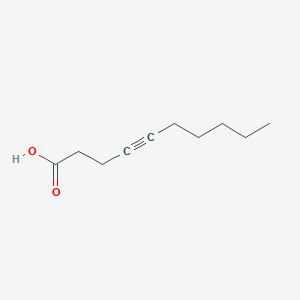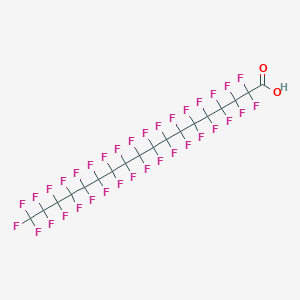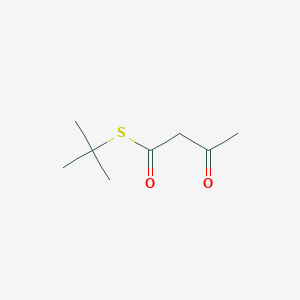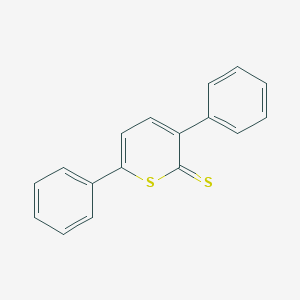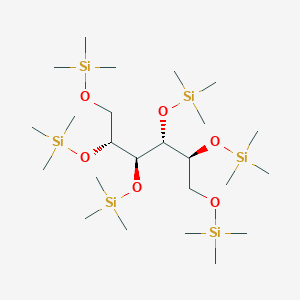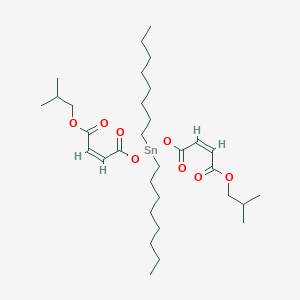
Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate, also known as IBTX, is a synthetic compound that has attracted attention in scientific research due to its potential applications in various fields. IBTX is a derivative of stannoxane, a class of organotin compounds that have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause oxidative damage to cellular components, such as DNA, proteins, and lipids. Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been shown to induce apoptosis (programmed cell death) in cancer cells by increasing ROS levels and disrupting cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been shown to have various biochemical and physiological effects, such as inducing apoptosis, inhibiting cell proliferation, and modulating cellular signaling pathways. In cancer cells, Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been shown to induce DNA damage and activate the p53 tumor suppressor protein. In addition, Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has several advantages for lab experiments, such as its high purity and stability, as well as its ease of synthesis. However, Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate also has some limitations, such as its low solubility in water and its potential toxicity to cells at high concentrations.
Direcciones Futuras
There are several future directions for research on Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate, such as investigating its potential as a therapeutic agent for cancer and other diseases, exploring its catalytic properties for organic reactions, and studying its interactions with cellular components, such as proteins and lipids. In addition, the development of new synthetic methods for Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate and its derivatives could lead to the discovery of novel compounds with improved properties and applications.
Métodos De Síntesis
The synthesis of Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate involves the reaction of stannoxane with isobutyl acrylate and subsequent purification by column chromatography. The yield of Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Aplicaciones Científicas De Investigación
Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been investigated for its potential applications in various fields, including catalysis, material science, and biomedical research. In catalysis, Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been shown to be an effective catalyst for various organic reactions, such as the epoxidation of alkenes and the oxidation of alcohols. In material science, Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been used as a building block for the synthesis of novel polymers and dendrimers. In biomedical research, Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been studied for its potential as an anticancer agent and as a tool for studying the role of reactive oxygen species in cellular signaling.
Propiedades
Número CAS |
15571-59-2 |
|---|---|
Nombre del producto |
Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate |
Fórmula molecular |
C32H56O8Sn |
Peso molecular |
687.5 g/mol |
Nombre IUPAC |
4-O-[[(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-(2-methylpropyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/2C8H12O4.2C8H17.Sn/c2*1-6(2)5-12-8(11)4-3-7(9)10;2*1-3-5-7-8-6-4-2;/h2*3-4,6H,5H2,1-2H3,(H,9,10);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*4-3-;;; |
Clave InChI |
LHLONJLCNOUWLO-VGKOASNMSA-L |
SMILES isomérico |
CCCCCCCC[Sn](OC(=O)/C=C\C(=O)OCC(C)C)(OC(=O)/C=C\C(=O)OCC(C)C)CCCCCCCC |
SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCC(C)C)OC(=O)C=CC(=O)OCC(C)C |
SMILES canónico |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCC(C)C)OC(=O)C=CC(=O)OCC(C)C |
Otros números CAS |
15571-59-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



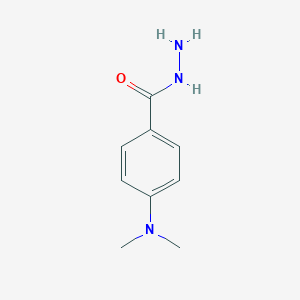
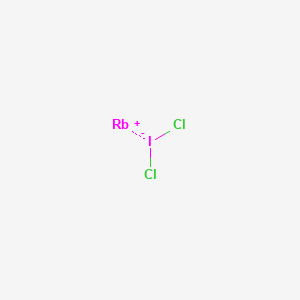
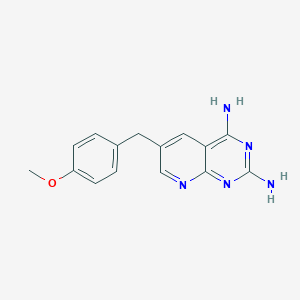
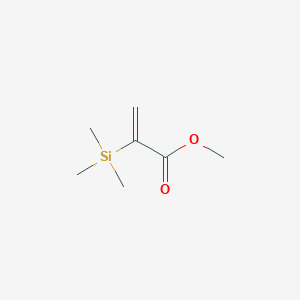
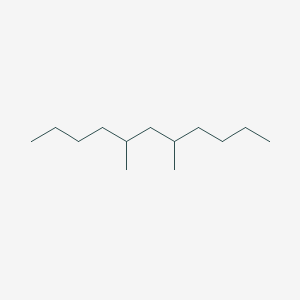
![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)
